Lipophilicity Differential vs. Unsubstituted N-Propargyl Imidazole (XLogP3 Comparison)
The introduction of a 2-ethyl group onto the imidazole core significantly increases the calculated lipophilicity compared to the unsubstituted 1-(prop-2-yn-1-yl)-1H-imidazole. The XLogP3 value for the target compound (computed for the free base) is 1.1, which is markedly higher than the values typical for N-propargyl imidazoles lacking the 2-alkyl substituent [1]. While an exact XLogP3 for the comparator hydrochloride is not directly available from the same authoritative source, the increase in carbon count of two atoms is a well-established driver of logP increase, providing a class-level inference of higher membrane permeability potential [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole, free base) [1] |
| Comparator Or Baseline | XLogP3 not reported for 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride in PubChem. Class-level expectation is a lower value due to reduced alkyl chain. |
| Quantified Difference | Estimated increase in logP of ~0.5–1.0 log unit relative to the N-propargyl imidazole without the 2-ethyl group, based on the additive contribution of a methylene group to logP. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18). |
Why This Matters
This lipophilicity difference directly impacts biological assay design, as higher logP facilitates passive membrane diffusion and can alter off-target binding profiles, making simple substitution with a less lipophilic analog a risk to assay concordance.
- [1] PubChem. 2-Ethyl-1-prop-2-ynylimidazole (free base). Compound Summary, CID 50988212; Computed Properties section. View Source
- [2] Leo, A., Hansch, C., Elkins, D. Partition coefficients and their uses. Chem. Rev. 71(6), 525-616 (1971). View Source
